Methyl N-Boc-3-aminophenylacetate chemical properties
Methyl N-Boc-3-aminophenylacetate chemical properties
An In-Depth Technical Guide to Methyl N-Boc-3-aminophenylacetate: Properties, Synthesis, and Applications
Abstract
Methyl N-Boc-3-aminophenylacetate is a pivotal chemical intermediate, classified as a protected amino acid derivative. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected amine on a phenylacetate framework, makes it an exceptionally valuable building block in medicinal chemistry and organic synthesis. The presence of the acid-labile Boc group and a readily modifiable methyl ester provides synthetic chemists with a versatile scaffold for constructing complex molecules, particularly in the development of novel therapeutics. This guide offers a comprehensive overview of its chemical properties, a detailed spectroscopic profile, a robust synthesis protocol, and an exploration of its reactivity and applications for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
Methyl N-Boc-3-aminophenylacetate is a bifunctional molecule designed for multi-step synthesis. The Boc protecting group provides stability under a variety of reaction conditions, such as those involving bases or nucleophiles, while the methyl ester offers a handle for hydrolysis or amidation.[1] This strategic combination is essential for its role as a synthetic intermediate.
Table 1: Physicochemical Properties of Methyl N-Boc-3-aminophenylacetate
| Property | Value | Source |
| CAS Number | 1256633-22-3 | [2] |
| Molecular Formula | C₁₄H₁₉NO₄ | [2][3] |
| Molecular Weight | 265.30 g/mol | [2][3] |
| Appearance | White to off-white solid (predicted) | [4][5] |
| Solubility | Soluble in common organic solvents (DCM, Ethyl Acetate, DMF, DMSO) | [6] |
The molecule's solubility in a range of organic solvents is enhanced by the lipophilic tert-butyl group, facilitating its use in non-aqueous reaction media, a critical feature for many standard organic transformations.[6]
Spectroscopic Profile
While a publicly available, peer-reviewed spectrum for this specific compound is not readily accessible, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.[7][8]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. A sharp singlet integrating to nine protons around δ 1.5 ppm is characteristic of the magnetically equivalent protons of the tert-butyl group. The methyl ester protons would appear as a singlet at approximately δ 3.7 ppm (3H), and the methylene protons of the acetate group would be a singlet around δ 3.6 ppm (2H). The four aromatic protons on the 1,3-disubstituted ring would produce a complex multiplet pattern between δ 7.0-7.5 ppm. A broad singlet, corresponding to the N-H proton of the carbamate, is also expected.
-
¹³C NMR: The carbon spectrum would corroborate the structure with signals for the tert-butyl carbons (around δ 28 ppm for the methyls and δ 80 ppm for the quaternary carbon), the ester and carbamate carbonyls (δ 168-172 ppm and δ 152-155 ppm, respectively), the ester methyl (δ ~52 ppm), the methylene carbon (δ ~41 ppm), and multiple signals in the aromatic region (δ 115-140 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. A peak around 3300-3400 cm⁻¹ for the N-H stretch of the carbamate is expected. Strong C=O stretching absorptions would be visible around 1735 cm⁻¹ for the ester and 1690-1710 cm⁻¹ for the Boc-carbamate.[6]
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z 265.3. Common fragmentation patterns would include the loss of the tert-butyl group (m/z 209) or the entire Boc group (m/z 165), corresponding to the unprotected methyl 3-aminophenylacetate.
Synthesis and Purification
The most direct and efficient synthesis of Methyl N-Boc-3-aminophenylacetate involves the protection of the primary aromatic amine of its precursor, Methyl 3-aminophenylacetate. This is a standard and robust transformation in organic chemistry.
Synthesis Principle
The synthesis relies on the nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA), which neutralizes the acidic byproduct (tert-butanol and CO₂) and drives the reaction to completion.
Experimental Workflow Diagram
Caption: Synthesis workflow for Methyl N-Boc-3-aminophenylacetate.
Detailed Synthesis Protocol
This protocol is a self-validating system designed for high yield and purity.
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Reagent Setup: To a round-bottom flask charged with a magnetic stir bar, add Methyl 3-aminophenylacetate (1.0 eq). Dissolve it in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA) (1.2 eq) to the solution.
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Protection Reaction: While stirring at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 5% to 30% ethyl acetate in hexanes). The causality for this choice is to first elute non-polar impurities, followed by the desired product, ensuring high purity.
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield Methyl N-Boc-3-aminophenylacetate as a solid or viscous oil.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of Methyl N-Boc-3-aminophenylacetate stems from the orthogonal nature of its two primary functional groups.
The Role of the Boc Protecting Group
The Boc group is stable to basic, hydrogenolytic, and mildly nucleophilic conditions, but it is readily cleaved under acidic conditions.[1] This acid-lability is fundamental to its role in synthesis, allowing for selective deprotection of the amine without disturbing other sensitive functionalities in the molecule.[6] Trifluoroacetic acid (TFA) in DCM is the most common method for Boc removal, proceeding cleanly and rapidly at room temperature.
Key Synthetic Transformations
The molecule serves as a branch point for diverse synthetic pathways. The two main reactive sites, the protected amine and the methyl ester, can be addressed sequentially to build molecular complexity.
Caption: Key reactivity pathways of Methyl N-Boc-3-aminophenylacetate.
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N-Deprotection: Treatment with TFA cleaves the Boc group, liberating the free amine (Methyl 3-aminophenylacetate), which is then available for subsequent reactions such as acylation, alkylation, or sulfonylation.
-
Ester Hydrolysis (Saponification): The methyl ester can be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a THF/water mixture. The resulting N-Boc-3-aminophenylacetic acid is a key substrate for amide bond formation via standard peptide coupling reagents (e.g., EDC, HATU), enabling its incorporation into peptide chains.[9]
Applications in Medicinal Chemistry
This intermediate is a valuable scaffold for generating libraries of compounds for drug discovery. Its applications include:
-
Peptidomimetics: As a non-natural amino acid derivative, it is used to synthesize peptides with modified backbones or side chains to improve stability, bioavailability, and potency.[5]
-
Scaffold for Small Molecules: It serves as a starting point for synthesizing more complex heterocyclic systems or as a fragment in fragment-based drug design.
-
Precursor for Active Pharmaceutical Ingredients (APIs): Structural motifs based on aminophenylacetic acid are found in various therapeutic agents. This intermediate provides a protected and easily handled precursor for such syntheses.[1]
Safety and Handling
While a specific Safety Data Sheet (SDS) for Methyl N-Boc-3-aminophenylacetate is not widely published, a conservative approach based on its parent compound and general laboratory chemicals is warranted.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat to prevent skin and eye contact.[10]
-
Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.[11] Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] Keep away from strong oxidizing agents, strong acids, and strong bases.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
Methyl N-Boc-3-aminophenylacetate is more than a simple chemical; it is a strategic tool for the modern synthetic chemist. Its well-defined structure, predictable reactivity, and the orthogonal nature of its key functional groups provide a reliable and versatile platform for the synthesis of complex molecular targets. For researchers in drug development and academia, a thorough understanding of its properties and protocols is essential for leveraging its full potential in the creation of novel compounds with significant biological and therapeutic promise.
References
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